molecular formula C9H5BrO3 B15094261 5-Bromoisochromane-1,3-dione

5-Bromoisochromane-1,3-dione

Cat. No.: B15094261
M. Wt: 241.04 g/mol
InChI Key: IBQJPLCCKKMQHW-UHFFFAOYSA-N
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Description

5-Bromoisochromane-1,3-dione is an organic compound with the molecular formula C9H5BrO3 It is a brominated derivative of isochromane-1,3-dione, characterized by the presence of a bromine atom at the 5th position of the isochromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochromane-1,3-dione typically involves the bromination of isochromane-1,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisochromane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the carbonyl groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoisochromane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Uniqueness: 5-Bromoisochromane-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic chemistry and drug discovery .

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-3H,4H2

InChI Key

IBQJPLCCKKMQHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)OC1=O

Origin of Product

United States

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